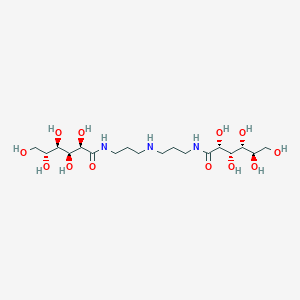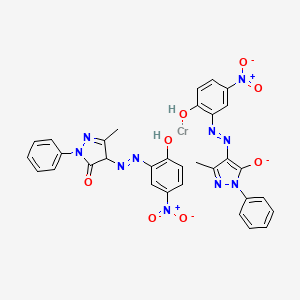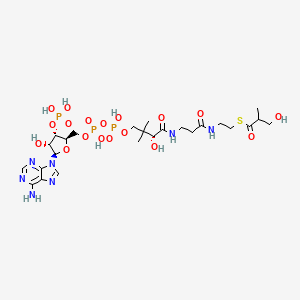
3-Hydroxy-2-methylpropanoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-methylpropanoyl-CoA is a biochemical compound with the molecular formula C25H42N7O18P3S. It is a derivative of coenzyme A and plays a crucial role in various metabolic pathways, particularly in the metabolism of valine, an essential amino acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methylpropanoyl-CoA typically involves the enzymatic conversion of 3-hydroxy-2-methylpropanoic acid to its CoA derivative. This process is catalyzed by specific enzymes such as 3-hydroxyisobutyryl-CoA synthetase .
Industrial Production Methods
Industrial production of this compound is generally carried out through biotechnological methods, utilizing microbial fermentation processes. These methods leverage genetically engineered microorganisms to produce the compound in large quantities under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-methylpropanoyl-CoA undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methylcrotonyl-CoA.
Reduction: It can be reduced to form 3-hydroxyisobutyryl-CoA.
Substitution: It can participate in substitution reactions where the CoA moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include NAD+ and FAD.
Reduction: Reducing agents such as NADH and FADH2 are typically used.
Substitution: Various nucleophiles can be used to replace the CoA moiety.
Major Products Formed
Oxidation: 3-Methylcrotonyl-CoA
Reduction: 3-Hydroxyisobutyryl-CoA
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-2-methylpropanoyl-CoA has several scientific research applications:
Chemistry: It is used as a substrate in enzymatic studies to understand the mechanisms of CoA-dependent enzymes.
Biology: It plays a role in the study of metabolic pathways, particularly in the metabolism of branched-chain amino acids.
Medicine: Research on this compound contributes to understanding metabolic disorders related to valine metabolism.
Industry: It is used in the production of biodegradable plastics and other biopolymers.
Mécanisme D'action
3-Hydroxy-2-methylpropanoyl-CoA exerts its effects by participating in various metabolic pathways. It acts as an acyl donor in enzymatic reactions, transferring its acyl group to other molecules. This process is facilitated by enzymes such as 3-hydroxyisobutyryl-CoA synthetase and 3-hydroxyisobutyryl-CoA dehydrogenase. The molecular targets include various CoA-dependent enzymes involved in amino acid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxyisobutyryl-CoA
- 3-Methylcrotonyl-CoA
- 3-Hydroxy-3-methylglutaryl-CoA
Comparison
3-Hydroxy-2-methylpropanoyl-CoA is unique due to its specific role in valine metabolism. Unlike 3-Hydroxy-3-methylglutaryl-CoA, which is involved in cholesterol synthesis, this compound is primarily associated with the catabolism of branched-chain amino acids. This specificity makes it a valuable compound for studying metabolic pathways related to amino acid degradation .
Propriétés
Formule moléculaire |
C25H42N7O18P3S |
|---|---|
Poids moléculaire |
853.6 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-2-methylpropanethioate |
InChI |
InChI=1S/C25H42N7O18P3S/c1-13(8-33)24(38)54-7-6-27-15(34)4-5-28-22(37)19(36)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-18(49-51(39,40)41)17(35)23(48-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,33,35-36H,4-10H2,1-3H3,(H,27,34)(H,28,37)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13?,14-,17-,18-,19+,23-/m1/s1 |
Clé InChI |
WWEOGFZEFHPUAM-MIZDRFBCSA-N |
SMILES isomérique |
CC(CO)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CC(CO)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



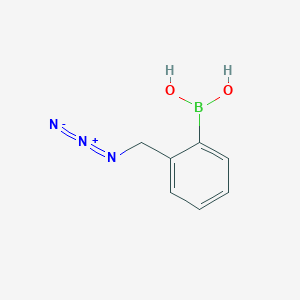
![1-[4-(Tributylstannyl)benzyl]piperidine](/img/structure/B15287653.png)
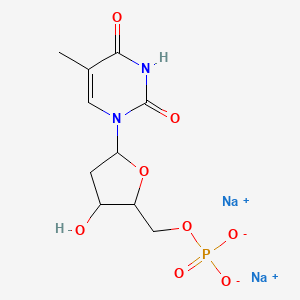
![[3,4-Diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15287658.png)
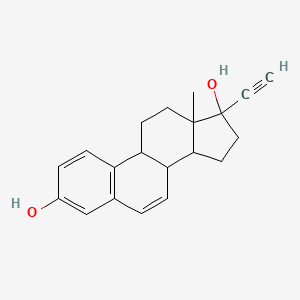

![tert-butyl N-[4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)phenyl]carbamate](/img/structure/B15287677.png)


